molecular formula C4H5N B145914 Pyrrole CAS No. 109-97-7

Pyrrole

Cat. No.: B145914
CAS No.: 109-97-7
M. Wt: 67.09 g/mol
InChI Key: KAESVJOAVNADME-UHFFFAOYSA-N
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Description

Pyrrole (C₄H₅N) is a five-membered aromatic heterocycle containing one nitrogen atom. It is a fundamental building block in medicinal chemistry, materials science, and natural product synthesis due to its planar structure, conjugated π-system, and ability to participate in hydrogen bonding via its N–H group . Classic synthetic routes like the Knorr, Paal–Knorr, and Hantzsch methods remain widely used, while modern approaches, such as multicomponent reactions (MCRs), enable efficient access to functionalized derivatives . This compound's bioactivity stems from its electronic properties, which allow interactions with enzymes and receptors, making it a key scaffold in drug discovery (e.g., thrombin inhibitors and antiviral agents) .

Chemical Reactions Analysis

Electrophilic Substitution

Pyrrole is more reactive than benzene in electrophilic substitution reactions because the nitrogen atom readily releases electrons .

  • The reactivity order for electrophilic attacks is this compound > furan > thiophene > benzene .

  • Electrophilic substitution primarily occurs at the 2-position due to the greater stability of the intermediate cation . If the 2-position is blocked, substitution can occur at the 3-position .

रिएक्शन ऑफ़ डिप्रोटोनेटेड पायरोल (Reaction of Deprotonated this compound)

The N-H proton in pyrroles is moderately acidic (pKa ~ 17.5) .

  • This compound can be deprotonated using strong bases such as butyllithium and sodium hydride .

  • The resulting alkali pyrrolide is nucleophilic and can react with electrophiles .

    • Treatment with an electrophile such as iodomethane yields *N-*methylthis compound .

    • *N-*Metalated this compound can react with electrophiles at the N or C positions, with the reaction site depending on the coordinating metal .

Cycloaddition Reactions

Pyrroles with *N-*substitution can undergo cycloaddition reactions such as [4+2]-, [2+2]-, and [2+1]-cyclizations .

  • Diels-Alder cyclizations can occur with this compound acting as a diene, especially in the presence of an electron-withdrawing group on the nitrogen .

  • Vinylpyrroles can also act as dienes .

  • Pyrroles can react with carbenes, such as dichlorocarbene, in a [2+1]-cycloaddition. With dichlorocarbene, a dichlorocyclopropane intermediate is formed, which breaks down to form 3-chloropyridine via the Ciamician–Dennstedt rearrangement .

Oxidation and Reduction

Pyrroles can undergo both oxidation and reduction reactions .

  • Oxidation: this compound is converted to maleimide upon oxidation .

  • Reduction: Reduction of this compound leads to pyrrolidine . Pyrroles can also be reduced to pyrrolines. For example, Birch reduction of this compound esters and amides produces pyrrolines, with the regioselectivity depending on the position of the electron-withdrawing group .

  • The hydrogenation of this compound over Rh(111) and Pt(111) surfaces results in the formation of pyrrolidine .

Ring Expansion

Heating this compound with sodium ethoxide leads to ring expansion, forming pyridine (a six-membered ring) .

Reactions with Ozone

This compound reacts with ozone, leading to various products depending on the reaction conditions .

  • The apparent second-order rate constants (kappk_{app}) for the reactions of this compound with ozone vary depending on the pH :

CompoundpH- OH scavengerkappk_{app}, M-1 s-1
This compound0.5DMSO(8.3±0.6)×105(8.3\pm 0.6)\times 10^5
This compound2.0DMSO(8.7±0.6)×105(8.7\pm 0.6)\times 10^5
This compound7.3DMSO(8.6±0.7)×105(8.6\pm 0.7)\times 10^5
This compound7.3None(1.1±0.2)×106(1.1\pm 0.2)\times 10^6
This compound12.0DMSO(3.1±0.4)×106(3.1\pm 0.4)\times 10^6
  • Main products identified from the reaction of this compound with ozone include 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-one (TP2), maleimide, and N-(3-oxo-1-propen-1-yl)formamide (TP1) .

Reactions with Alkynes

Pyrroles can undergo intramolecular reactions with alkynes, leading to complex structures .

  • Catalytic cascade reactions involving an intramolecular reaction between substituted pyrroles and alkynes can lead to pyrrolizines .

  • Gold catalysts can facilitate these reactions, with isoxazole acting as a co-catalyst .

Other Reactions

  • Reimer-Tiemann Reaction: this compound reacts with chloroform and a strong base .

  • Vilsmeier-Haack Reaction: Phosphorus oxychloride and dimethylformamide are used to formylate this compound .

  • Alkylation and Arylation: Alkyl halides dissolved in sodium or potassium salt form an N-alkylthis compound .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Pyrrole derivatives have shown promising anticancer properties, making them a focal point in cancer research. A review highlighted that various this compound-based compounds exhibit significant cytotoxic effects against multiple cancer cell lines, including breast and liver cancers. For instance, a specific compound demonstrated high potency against HepG2 cancer cells, showcasing the potential of this compound analogs as therapeutic agents in oncology .

1.2 Antimicrobial Properties
this compound compounds are also recognized for their antimicrobial activities. They have been reported to possess antibacterial, antifungal, and antiprotozoal properties. The structural diversity of this compound allows for modifications that enhance these biological activities, making them suitable candidates for developing new antibiotics and antifungal agents .

1.3 Neuropharmacological Applications
Research indicates that this compound-containing drugs exhibit various neuropharmacological effects, including anxiolytic and antipsychotic activities. These compounds interact with neurotransmitter systems, providing therapeutic avenues for treating disorders such as anxiety and schizophrenia .

Material Science

2.1 Conductive Polymers
Polythis compound, a polymer derived from this compound, is widely used in electronic devices due to its excellent conductivity and stability. It serves as an essential material in sensors, batteries, and supercapacitors. The ability to functionalize polythis compound enhances its applicability in various electronic and energy storage devices .

2.2 Nanostructured Materials
Research on nanoporous gold (NPG) combined with polythis compound has shown improved catalytic properties for oxidation reactions. This combination allows for enhanced selectivity and activity in various chemical reactions, highlighting the versatility of this compound derivatives in material applications .

Case Studies

Study Focus Findings
Anticancer ActivityIdentified novel this compound derivatives with significant cytotoxicity against LoVo colon cancer cells.
Synthesis of New DerivativesDeveloped new this compound compounds through cycloaddition reactions with confirmed antitumor properties against several tumor cell lines.
Antimicrobial PropertiesReviewed the efficacy of this compound derivatives against a range of pathogens, emphasizing their potential as new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Structure Aromaticity Key Features
Pyrrole C₄H₅N Yes Planar, N–H hydrogen bonding, electron-rich due to lone pair delocalization.
Thiophene C₄H₄S Yes Sulfur atom enhances stability; less polarizable than this compound.
Indole C₈H₇N Yes Fused benzene-pyrrole system; increased π-conjugation and lipophilicity.
Piperidine C₅H₁₁N No Saturated six-membered ring; basic nitrogen, non-aromatic.
  • Planar vs. Non-Planar Systems: Replacing this compound with non-aromatic piperidine in 3CLpro inhibitors abolished activity (IC₅₀ > 100 μM), highlighting the necessity of aromaticity for enzyme binding .
  • N–H Criticality : Methylation of this compound’s N–H (e.g., compound 9 ) reduced thrombin inhibition 20-fold (IC₅₀: 44 nM → 880 nM), whereas substitutions on the this compound ring (e.g., 10 , 11 ) improved potency (IC₅₀: 9.6–17 nM) .

Antiviral Activity (3CLpro Inhibition) :

Compound Scaffold IC₅₀ (μM) Selectivity Over Trypsin
12 This compound 1.32 100-fold
4 Thiophene 1.28 Not reported
1 Piperidine >100 Inactive

This compound-based compounds exhibited superior selectivity over trypsin compared to thiophene analogs, attributed to optimized van der Waals interactions with hydrophobic enzyme pockets .

Thrombin Inhibition :

Compound Modification IC₅₀ (nM)
9 N–Me this compound 880
10 2-Me this compound 9.6
15 Indole 65
17 Azaindole 33

Indole and azaindole derivatives showed reduced potency compared to substituted pyrroles, suggesting fused-ring systems may sterically hinder target engagement .

Chemical Reactivity and Substitution Effects

  • β-H/C Chemical Shifts : this compound’s β-H/C shifts in isochaetoglobosin Db (6.60/113.7 ppm) differed significantly from verrucarin E (7.40/127.3 ppm), indicating electronic perturbations due to α,β-unsaturated ketone groups in fused systems .
  • Synthetic Flexibility : this compound derivatives synthesized via [3+2] cycloaddition with TosMIC allow regioselective access to trisubstituted analogs, a feature less common in thiophene or furan chemistry .

Key Research Findings

N–H Role in Bioactivity : Free N–H in this compound is critical for thrombin inhibition, while methylation disrupts hydrogen bonding with catalytic residues (e.g., Tyr2, Arg116) .

Substitution Patterns : 2- and 3-position substituents on this compound enhance potency (e.g., 10 , IC₅₀: 9.6 nM) by improving hydrophobic interactions without steric clashes .

Ring Fusion Effects : Indole and azaindole derivatives (e.g., 15 , 17 ) exhibit moderate activity but poorer selectivity due to bulkier fused-ring systems .

Structural Isomerism: N-confused porphyrinoids, with inverted this compound rings, display unique coordination and optical properties compared to normal porphyrins, enabling applications in supramolecular chemistry .

Biological Activity

Pyrrole is a five-membered aromatic heterocyclic compound featuring nitrogen in its ring structure. It has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article presents a detailed examination of this compound's biological activity, supported by case studies, research findings, and data tables.

1. Overview of this compound's Biological Properties

This compound and its derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : this compound derivatives have shown potential against various cancer types, including leukemia and lymphoma.
  • Antimicrobial Effects : These compounds demonstrate antibacterial, antifungal, and antiprotozoal properties.
  • Anti-inflammatory Activity : Certain this compound derivatives inhibit pro-inflammatory cytokines and exhibit anti-inflammatory effects.
  • Neuropharmacological Effects : this compound-containing drugs have been developed for their antipsychotic and anxiolytic properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many this compound derivatives act as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Targeting Cancer Pathways : Pyrroles can modulate various signaling pathways associated with cancer cell proliferation and survival, affecting targets like Bcl-2 family proteins and kinases involved in cell cycle regulation.
  • Antioxidant Activity : Some this compound compounds exhibit antioxidant properties, reducing oxidative stress in cells.

3.1 Anticancer Activity

A study evaluated the cytotoxic effects of various this compound derivatives on human cancer cell lines. The results indicated that certain compounds demonstrated significant dose-dependent cytotoxicity, particularly against LoVo colon cancer cells. The most effective derivatives were found to induce apoptosis through mitochondrial pathways by modulating Bcl-2 family proteins .

3.2 Anti-inflammatory Properties

Research on fused pyrroles, specifically pyrrolopyridines, revealed promising anti-inflammatory activity. Compounds 3i and 3l exhibited strong inhibition of pro-inflammatory cytokines in vitro and showed efficacy in vivo . A docking study confirmed their binding affinity to the COX-2 enzyme, indicating a potential mechanism for their anti-inflammatory effects.

3.3 Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties. A recent study highlighted the effectiveness of novel this compound-cinnamate hybrids as COX-2 inhibitors with notable antioxidant activity . These compounds demonstrated moderate to high inhibitory effects against various microbial strains.

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeExample CompoundsMechanism/TargetReference
AnticancerCompound 4aInduces apoptosis via Bcl-2 modulation
Anti-inflammatoryPyrrolopyridines 3i, 3lCOX-2 inhibition
AntimicrobialThis compound-cinnamate hybridsEnzyme inhibition
AntioxidantVarious derivativesReduces oxidative stress

5. Conclusion

This compound is a versatile scaffold with significant potential in drug discovery due to its diverse biological activities. Ongoing research continues to explore its mechanisms of action and therapeutic applications across various diseases. The development of novel this compound derivatives holds promise for creating effective treatments for cancer, inflammation, and infectious diseases.

Q & A

Q. Basic: What are the common synthetic strategies for pyrrole derivatives, and how can their efficiency be evaluated?

This compound derivatives are typically synthesized via multi-component reactions (MCRs), such as one-pot coupling catalyzed by natural hydroxyapatite, which enables the formation of complex structures like penta-substituted pyrroles . Efficiency is assessed through reaction yields, purity (via HPLC), and scalability. Comparative studies using alternative catalysts (e.g., Lewis acids) and solvent systems can optimize reaction conditions.

Q. Basic: Which spectroscopic techniques are critical for structural elucidation of this compound derivatives?

A combination of NMR (for proton environments), FT-IR (functional group identification), and X-ray diffraction (crystal structure determination) is essential . For example, 1H^1H-NMR resolves coupling patterns in this compound rings, while X-ray confirms bond lengths and angles (e.g., C–N bond: ~1.38 Å) . DFT calculations validate experimental geometries with <0.02 Å deviations .

Q. Advanced: How do substituents on the this compound ring influence electropolymerization kinetics on metal surfaces?

Substituents alter electron density, affecting polymerization rates. In-situ odd random phase electrochemical impedance spectroscopy (ORP-EIS) reveals that electron-donating groups (e.g., –NH2_2) enhance polythis compound (PPy) growth on iron in sodium salicylate solutions, while electron-withdrawing groups (e.g., –NO2_2) reduce conductivity . Kinetic parameters (e.g., charge-transfer resistance) are quantified via Nyquist plots .

Q. Advanced: What mechanistic insights explain this compound’s ring expansion reactions in combustion studies?

Gas-phase reactions of CH radicals with this compound form pyridine via a concerted H-atom abstraction and ring expansion . MPIMS experiments show that H abstraction occurs exclusively from the N–H bond (weaker than C–H bonds, ΔH = −91 kcal/mol), confirmed by deuterium labeling . DFT calculations support a barrierless pathway under combustion conditions (363 K) .

Q. Advanced: How do quantum effects impact this compound’s adsorption dynamics on metal surfaces?

Quantum tunneling and zero-point energy (ZPE) corrections dominate this compound’s motion on metals like Cu(111). Scanning tunneling microscopy (STM) and ab initio simulations reveal that N–H bond rotation and surface diffusion deviate from classical mechanics, with energy barriers reduced by 15–20% due to ZPE . This has implications for catalysis and molecular electronics .

Q. Basic: What computational methods validate this compound’s thermochemical and vibrational properties?

The G4 composite method predicts standard enthalpy of formation (24.1 kcal/mol) and vibrational frequencies (94–100% accuracy vs. experiments) . Rotational constants (A = 9.139 GHz, B = 9.007 GHz) and dipole moments (1.86 D) align with microwave spectroscopy data . Software suites like Gaussian 09 are standard for such analyses .

Q. Advanced: How do early vs. late transition metals affect this compound’s coordination in catalytic cycles?

Early metals (e.g., Ti) form dianionic η5^5-pyrrole complexes via back-donation (e.g., TiCl2_2PyS), while late metals (e.g., Fe) favor neutral η5^5-coordination. DFT studies show Ti complexes have shorter M–N bonds (1.95 Å vs. 2.10 Å for Fe) and distinct NICS values (−0.8 ppm vs. −13.3 ppm), impacting catalytic selectivity in C–N bond formation .

Q. Advanced: What methodologies optimize this compound-based polymer conductivity and stability?

Doping with sulfonic acids or FeCl3_3 enhances conductivity (up to 10 S/cm). Elemental analysis (C, H, N) and UV-Vis spectroscopy confirm oxidation states, while DTT reduction assays assess redox stability . For poly(3-(3,6,9-trioxadecanyl)this compound), air oxidation lowers bandgap (1.8 eV) compared to N-alkyl derivatives (2.2 eV) .

Q. Basic: How are this compound derivatives applied in designing sequence-specific DNA ligands?

This compound-imidazole polyamides mimic natural ligands (e.g., distamycin) to target DNA minor grooves. Modular assembly of this compound (Py) and imidazole (Im) units enables recognition of 5’-WGWWCW-3’ sequences (W = A/T). Affinity (Kd_d ≈ nM) and specificity (>100-fold) are validated via EMSA and fluorescence anisotropy .

Q. Advanced: What kinetic models describe this compound’s pyrolysis and oxidation in combustion?

High-level CCSD(T)/CBS calculations and shock tube experiments reveal that this compound decomposition follows a radical chain mechanism:

Initiation: this compound → HCN + C3_3H4_4N^• (Ea_a = 85 kcal/mol).

Propagation: C3_3H4_4N^• + O2_2 → NOx_x precursors.
Master equation modeling predicts rate constants within 20% of experimental data .

Properties

IUPAC Name

1H-pyrrole
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InChI

InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H
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InChI Key

KAESVJOAVNADME-UHFFFAOYSA-N
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Canonical SMILES

C1=CNC=C1
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Molecular Formula

C4H5N
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Related CAS

30604-81-0, 107760-17-8, 101359-25-5
Record name Polypyrrole
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DSSTOX Substance ID

DTXSID5021910
Record name Pyrrole
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Molecular Weight

67.09 g/mol
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Physical Description

Colorless liquid with an agreeable odor like chloroform; Darkens on standing if oxygen not completely removed; [Merck Index] Yellowish or brown liquid; Turns brown when polymerized by light; [Hawley] Hygroscopic; [HSDB] Colorless liquid; [MSDSonline], Liquid, Colourless to yellowish liquid; Nutty, sweet, warm, ethereal aroma
Record name Pyrrole
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Boiling Point

129.7 °C, 130.00 to 131.00 °C. @ 760.00 mm Hg
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Flash Point

102 °F (39 °C) (CLOSED CUP)
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Solubility

Soluble in alcohol, ether and dilute acids. Also soluble in most organic chemicals., Water solubility: 4.5X10+4 mg/l @ 25 °C, 45 mg/mL at 25 °C, Soluble in most fixed oils; Slightly soluble in water, Soluble (in ethanol)
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Density

0.9698 @ 20 °C, 0.955-0.975
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Vapor Density

2.31 (Air= 1)
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Vapor Pressure

8.36 [mmHg], 8.35 mm Hg @ 25 dec C
Record name Pyrrole
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Color/Form

Colorless liquid when fresh, Yellowish or brown oil

CAS No.

109-97-7, 30604-81-0
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Melting Point

-23.4 °C, -24 °C
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Synthesis routes and methods I

Procedure details

The reported methods for the synthesis of porphine over the past 70 years are summarized in Table 1. Fischer and Gleim obtained 17 mg of porphine by prolonged heating of 20 g of pyrrole-2-carboxaldehyde in formic acid.6 In the same era, Rothemund obtained porphine from pyrrole and formaldehyde, albeit in very low yield (0.02%).7 The yield was increased to 0.9% by slow addition of pyrrole and formaldehyde to propionic acid.8
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Synthesis routes and methods II

Procedure details

The synthesis of the β-substituted EH begins in the same manner as the prior synthesis of β-substituted dipyrromethanes (Balasubramanian, T.; Lindsey, J. S. Tetrahedron 1999, 55, 6771-6784) but employs a number of significant improvements (FIG. 14). The iodophenyl substituted pyrrole (3) is readily prepared from 4-iodobenzaldehyde, monoethyl malonate, and tosylmethylisocyanide. The ethoxycarbonyl group was removed by treatment with NaOH in ethylene glycol at 160° C. to give the 3-(4-iodophenyl)pyrrole (4) in 91% yield as pale brown crystals. It is noteworthy that this single-step decarboxylation is superior to the two-step transformation on similar pyrrole compounds (Pavri, N. R.; Trudell, M. L. J. Org. Chem. 1997, 62, 2649-2651). Vilsmeier-Haack formylation of 4 yielded a mixture of two regioisomers (˜6:1 ratio) which were readily distinguished by 1 H NMR spectroscopy (See Experimental Section). The major isomer was the desired compound (5) and was obtained in pure form by recrystallization in 62% yield. Protection of the pyrrolic nitrogen with the BOC group (Tietze, L. F.; Kettschau, G.; Heitmann, K. Synthesis 1996, 851-857) gave pyrrole 6 in quantitative yield. Reduction to alcohol 7 was achieved by treatment with LiBH4 at low temperature (longer reaction time or higher temperature led to the over-reduced and deprotected compound 2-methyl-3-(4-iodophenyl)pyrrole). Treatment of 7 with excess pyrrole under acidic conditions furnished the β-substituted, mono-protected dipyrromethane 8 in 68% yield. Excess pyrrole is necessary to minimize the formation of the tripyrromethane, while protection of the pyrrolic nitrogen is necessary to facilitate the reaction, avoid self condensation and allow the subsequent selective monoacylation. This methodology afforded the β-substituted dipyrromethane as a single regioisomer, in contrast to earlier methodology which gave a mixture of two regioisomers (Balasubramanian, T.; Lindsey, J. S. Tetrahedron 1999, 55, 6771-6784).
[Compound]
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alcohol
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2-methyl-3-(4-iodophenyl)pyrrole
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Synthesis routes and methods III

Procedure details

Chloropyrrolotriazine (1) (compound 3 of Scheme 9) can be reacted with an aniline (1a) (e.g., compound 1 of Scheme 11) in anhydrous DMF at rt to afford compound (2). Reaction of compound (2) with an aq. base such as NaOH with heating affords compound (3). Compound (3) can be reacted with an amine R2NH2 in the presence of a coupling reagent, such as HOBt, with or without a base such as diisopropylamine, in an organic solvent, such as DMF to afford compound (4). Compound (4) can be reacted with hydrogen in the presence of a catalyst, such as Pd/C, in an organic solvent, such as MeOH to afford compound (5). Reaction of compound (5) with an isocyanate in an organic solvent, such as DCE affords compound (6).
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amine R2NH2
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Synthesis routes and methods IV

Procedure details

A catalyst solution was prepared using the standard procedure described here, in which the molar ratios of TEA (triethylaluminum) to DEAC (diethylaluminum chloride) to pyrrole compound to Cr were standardized to TEA:DEAC:pyrrole:Cr=11:8:3:1. Anhydrous, degassed ethylbenzene was added to a dry vial in a drybox. To this vial was added neat triethylaluminum (TEA) and neat diethylaluminum chloride (DEAC). The contents were mixed and allowed to stand for 15 minutes. The selected pyrrole was then slowly added, as gas evolution was observed in most cases. Chromium(III) 2-ethylhexanoate (7.25 wt % Cr in ethylbenzene) was used as the transition metal compound and was added slowly to the alkylaluminum/pyrrole solution with stirring. The catalyst solution was diluted to a concentration of 5.6 mg Cr/mL by adding an appropriate amount of ethylbenzene to constitute the active catalyst what was used as prepared. Orange colored solutions were observed for 2,4-DMP, 2-methylindole, and 2,5-DEP based catalyst, which are typical. 2,5-DBP initially produced an orange solution, but gradually precipitated a noticeable amount of grey solid over the course of 24 h. Both indole and pyrrole produced an orange solution with a white, fluffy solid which was removed by filtration. 2,5-DIP produced copious amounts of black precipitate suggesting that the catalyst solution was fairly unstable
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Synthesis routes and methods V

Procedure details

Compound (V) is dissolved in a suspension of an ethereal or dipolar solvent, preferably in dry dimethylformamide, and mixed with sodium hydride. The mixture is heated to 45°-60° for 1-3 hours, preferably 2 hours. Suitable N-protecting agent R2, such as aroylchloride, alkanoylchloride, alkylchloroformate, preferably di-t-butylcarbonate, is added and the mixture is stirred at 60°-70° for 1-3 hours. After purification and crystallization of methods known in the art, ±1-R2 -protected-2-[phenethyl]-5-[3,4-methylenedioxy)benzoyl]pyrrole, preferably 1-t-butoxycarbonyl-2-[phenethyl]-5-[(3,4-methylenedioxy)benzoyl]pyrrole (VI) is obtained.
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[Compound]
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aroylchloride
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alkanoylchloride
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alkylchloroformate
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Retrosynthesis Analysis

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Top-N result to add to graph 6

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